N-[(4-methoxyphenyl)methyl]-6-[6-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
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Description
N-[(4-methoxyphenyl)methyl]-6-[6-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide is a useful research compound. Its molecular formula is C29H36N4O7S and its molecular weight is 584.69. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Quinazolinone derivatives have been extensively studied for their anticancer properties. For instance, triazoloquinazolinone-based compounds have been identified as potent inhibitors of tubulin polymerization and possess significant anticancer activity across a range of cancer cell lines. These compounds have shown to induce cell shape changes and impair cell migration and tube formation, indicating their potential as vascular disrupting agents in cancer treatment (Driowya et al., 2016). Furthermore, derivatives of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines have shown to inhibit brain monoamine oxidase (MAO) activity and display moderate therapeutic effects against grafted mouse tumors, suggesting their utility in neuropharmacology and oncology (Markosyan et al., 2008).
Antiviral and Antimicrobial Activities
The synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation has led to compounds displaying weak to good anti-Tobacco mosaic virus (TMV) activity. This showcases the potential of such derivatives in antiviral research (Luo et al., 2012). Additionally, 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been tested for in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm, which suggests their potential in developing new classes of antihistaminic agents (Alagarsamy et al., 2009).
Analgesic and Anti-inflammatory Properties
The synthesis of new quinazolinone derivatives has been associated with exploring their analgesic and anti-inflammatory potential. For example, compounds have been evaluated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, indicating the broad therapeutic potential of such molecules (Faheem, 2018).
COX-2 Inhibition and Antihypertensive Activity
Research has also been conducted on synthesizing N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives to evaluate their diuretic, antihypertensive, and anti-diabetic potential in rats. This highlights the interest in quinazolinone derivatives for cardiovascular and metabolic disease research (Rahman et al., 2014).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-[6-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O7S/c1-37-14-6-12-30-27(35)18-41-29-32-23-16-25-24(39-19-40-25)15-22(23)28(36)33(29)13-5-3-4-7-26(34)31-17-20-8-10-21(38-2)11-9-20/h8-11,15-16H,3-7,12-14,17-19H2,1-2H3,(H,30,35)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEIHUNADCLXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC=C(C=C4)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-6-[6-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
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